Methyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate
Overview
Description
Methyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate is a nitrogen-containing heterocyclic compound. It is part of the indole family, which is known for its significant role in various biological activities and applications. This compound is characterized by its unique structure, which includes a pyrrole ring fused with an indole ring, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of N-alkylpyrrole with hydrazine hydrate, which leads to the formation of the desired compound through intramolecular heterocyclization . Another method involves the use of acyl (bromo)acetylenes and propargylamine, followed by intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole and pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
Methyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Methyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of certain enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring fused with another heterocyclic ring and exhibit similar biological activities.
Indole derivatives: Compounds like indole-3-carboxylate and indole-2-carboxylate share structural similarities and are used in similar research applications.
Uniqueness
Methyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate is unique due to its specific ring structure and the presence of both pyrrole and indole rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
methyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-16-12(15)11-6-8-7-4-5-13-9(7)2-3-10(8)14-11/h2-3,6,13-14H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKRAJSNHPLWEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=CC3=C2CCN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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